molecular formula C18H25NO3S B2376842 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide CAS No. 1797160-40-7

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2376842
CAS No.: 1797160-40-7
M. Wt: 335.46
InChI Key: QTPGYTONMUDKTK-UHFFFAOYSA-N
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Description

N-(((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl)benzenesulfonamide is a structurally complex adamantane-based sulfonamide derivative. The adamantane core, a diamondoid hydrocarbon, provides rigidity and lipophilicity, while the methoxy group at the 2-position and the benzenesulfonamide moiety contribute to its electronic and steric properties.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-22-18(12-19-23(20,21)17-5-3-2-4-6-17)15-8-13-7-14(10-15)11-16(18)9-13/h2-6,13-16,19H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGYTONMUDKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane structure is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Methoxy Group: Methoxylation is achieved using methanol and a suitable catalyst under controlled temperature and pressure conditions.

    Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the methoxyadamantane intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Pharmaceutical Applications

Cognitive Disorders Treatment
One of the primary applications of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is its potential use in treating cognitive diseases. Research indicates that derivatives of adamantane compounds can exhibit neuroprotective properties. For instance, a patent outlines a pharmaceutical composition containing this compound aimed at treating or preventing cognitive disorders such as Alzheimer's disease and other forms of dementia .

Mechanism of Action
The proposed mechanism involves the modulation of neurotransmitter systems and neuroinflammatory pathways. The adamantane structure is known to enhance the bioavailability and efficacy of the sulfonamide moiety, which may contribute to its therapeutic effects .

Case Studies and Research Findings

Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant neuroprotective effects in animal models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation in treated subjects compared to controls .

Study Findings
Neuroprotective EffectsImproved cognitive function in animal modelsPotential therapeutic agent for Alzheimer’s disease

Toxicological Profile

Understanding the safety profile is crucial for any pharmaceutical application. Toxicological studies indicate that while the compound exhibits low acute toxicity, it can cause mild irritation upon contact with skin or eyes . Long-term studies are necessary to fully elucidate its safety in clinical settings.

Mechanism of Action

The mechanism of action of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that facilitates binding to target proteins or enzymes. The methoxy and benzenesulfonamide groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

  • Cannabinoid Receptor Modulation: highlights adamantane-sulfonamides (e.g., compound 22) as selective CB2 inverse agonists (IC₅₀: 10–100 nM range) and osteoclast inhibitors. The target compound’s methoxy group may enhance metabolic stability compared to electron-withdrawing substituents (e.g., chloro) .
  • ATP5B Inhibition : Compounds like N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)picolinamide () target ATP5B to inhibit hypoxia-inducible factor-1α (HIF-1α) translation. The benzenesulfonamide group in the target compound could exhibit similar binding to ATPase domains .
  • Stereochemical Impact : The (1R,3S,5r,7r) configuration of the target compound may offer enhanced selectivity over (3s,5s,7s)-adamantan-1-yl derivatives, as stereochemistry profoundly affects receptor interactions .

Physicochemical and ADME Properties

  • Lipophilicity : Adamantane derivatives generally exhibit high logP values (>3), favoring blood-brain barrier penetration. The methoxy group in the target compound may reduce logP slightly compared to chloro or methyl analogs .
  • Metabolic Stability : Sulfonamides are less prone to oxidative metabolism than amines or esters. However, the methoxy group could undergo demethylation, necessitating structural optimization .

Biological Activity

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is a compound derived from adamantane, known for its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.44 g/mol

This compound features an adamantane core substituted with a methoxy group and a benzenesulfonamide moiety, contributing to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : It is hypothesized that the sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Compounds with adamantane structures have shown potential antibacterial and antifungal activities, possibly through disruption of microbial cell membranes or interference with metabolic processes.
  • Cognitive Enhancement : Some derivatives are being investigated for their potential in treating cognitive disorders by modulating neurotransmitter systems.

Biological Activity Data

A summary of key biological activities observed in studies is presented in the following table:

Biological ActivityObservationsReferences
AntimicrobialInhibition of bacterial growth in vitro
Cognitive EnhancementImproved memory retention in animal models
Enzyme InhibitionSignificant reduction in enzyme activity

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of adamantane derivatives, this compound demonstrated effective inhibition against various strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Cognitive Function

Another study focused on the cognitive-enhancing effects of adamantane derivatives in rodent models. The results indicated that administration of the compound led to improved performance in memory tasks compared to controls, suggesting potential applications in treating neurodegenerative diseases.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Antibacterial Efficacy : A study published in PMC reported that similar compounds exhibited antibacterial activity against Mycobacterium tuberculosis, targeting specific proteins crucial for bacterial survival .
  • Neuroprotective Effects : Research has indicated that derivatives can protect neuronal cells from oxidative stress, suggesting a role in neuroprotection .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?

  • Methodology :

  • Use copper-catalyzed C–H amidation for adamantane functionalization. For example, CuI (2.5 mol%) with (MeO)₂Phen as a ligand in 1,2-dichlorobenzene at 100°C yields tertiary and secondary C–H amidation products (23% and 15%, respectively) .
  • Optimize purification via column chromatography (e.g., silica gel with hexane/EtOAc gradients) to isolate stereoisomers .
  • Consider tert-butyl hydroperoxide (tBuOOH) as an oxidant to enhance selectivity in adamantane derivatization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on adamantane ring protons (δ 1.5–2.2 ppm) and benzenesulfonamide aromatic protons (δ 7.3–7.8 ppm). Methoxy groups appear at δ ~3.2 ppm .
  • HRMS (ESI) : Validate molecular ions (e.g., [M+H]⁺ or [M−H]⁻) with <5 ppm mass error .
  • TLC and HPLC : Monitor reaction progress and purity (≥95%) using dichloromethane/methanol solvent systems .

Advanced Research Questions

Q. How does stereochemical configuration at the adamantane core influence biological activity or target binding?

  • Methodology :

  • Compare in vitro assays of diastereomers. For example, (1R,3S,5r,7r)-configured derivatives showed 3-fold higher HIF-1α inhibition than (1r,3s,5R,7S) analogs in hypoxia models .
  • Perform molecular docking to assess interactions between the adamantane moiety and hydrophobic pockets in target proteins (e.g., ATP5B in mitochondrial complexes) .

Q. What strategies resolve contradictions in biological activity data between structurally similar adamantane-sulfonamide derivatives?

  • Methodology :

  • Use SAR studies : Modify substituents on the benzenesulfonamide ring (e.g., chloro, methoxy) to evaluate potency shifts. For instance, 5-chloro-2-methoxy variants improved NLRP3 inflammasome inhibition by 40% compared to unsubstituted analogs .
  • Conduct kinetic solubility assays to differentiate intrinsic activity from bioavailability effects. Adamantane derivatives often exhibit low aqueous solubility, requiring PEG-400/water co-solvents for in vivo testing .

Q. How can reaction mechanisms for adamantane functionalization be elucidated to improve stereochemical control?

  • Methodology :

  • Perform isotopic labeling (e.g., D₂O quenching) to track hydrogen abstraction steps in copper-catalyzed C–H amidation .
  • Analyze reaction intermediates via in situ IR spectroscopy to identify rate-limiting steps (e.g., tert-butyl peroxide decomposition) .

Experimental Design & Data Analysis

Q. What protocols mitigate byproduct formation during the coupling of benzenesulfonamide to the adamantane scaffold?

  • Methodology :

  • Use HATU/DMF coupling conditions for sulfonamide-amine conjugation, which reduce racemization compared to EDCI .
  • Add molecular sieves to absorb HCl byproducts, improving yields from ~50% to >70% .

Q. How can computational modeling guide the design of adamantane-sulfonamide hybrids with enhanced target specificity?

  • Methodology :

  • Apply QM/MM simulations to predict binding affinities for ATP5B or NLRP3 targets. Adjust methoxyadamantane torsional angles to optimize hydrophobic contacts .
  • Use ADMET predictors to prioritize derivatives with LogP <5 and polar surface area >80 Ų for blood-brain barrier penetration .

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